Cefmetazole Rectal Bioavailability: 1.68-Fold Improvement Over Sodium Salicylate in a Direct Head-to-Head Canine Suppository Study
In a crossover-design in vivo study in dogs comparing three 1-gram cefmetazole rectal suppository formulations, the formulation containing 1 gram of sodium 5-methoxysalicylate as adjuvant yielded a relative bioavailability of 29.4%, whereas the otherwise identical formulation containing sodium salicylate as adjuvant gave only 17.5% relative bioavailability [1]. This represents a 1.68-fold (68%) improvement in systemic drug exposure attributable solely to the choice of salicylate adjuvant. The formulation without any adjuvant failed to produce observable plasma levels, confirming that both adjuvants are essential but that the 5-methoxy-substituted analog substantially outperforms the parent compound [1].
| Evidence Dimension | Relative rectal bioavailability of cefmetazole in dogs |
|---|---|
| Target Compound Data | 29.4% relative bioavailability (1 g sodium 5-methoxysalicylate adjuvant) |
| Comparator Or Baseline | 17.5% relative bioavailability (1 g sodium salicylate adjuvant); 0% (no adjuvant control) |
| Quantified Difference | Absolute difference: +11.9 percentage points; Fold improvement: 1.68× over sodium salicylate |
| Conditions | Canine model (4 dogs, crossover design), 1 g cefmetazole rectal suppositories, lipophilic base, in vivo pharmacokinetic study, comparison vs intramuscular single dose; Drug Dev Ind Pharm 1991 |
Why This Matters
For formulation scientists developing rectal antibiotic delivery systems, sodium 5-methoxysalicylate provides a nearly 70% greater drug exposure than sodium salicylate at the same adjuvant loading, directly translating to potentially lower adjuvant quantities or higher therapeutic efficacy.
- [1] Novak E, Osborne DW, Matheson LE, Parrott EL, Lach JL, Morrison WB. Evaluation of Cefmetazole Rectal Suppository Formulation(s). Drug Dev Ind Pharm. 1991;17(3):373-389. doi:10.3109/03639049109043833. View Source
